molecular formula C26H22N4Na2O9S3 B1589827 Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate CAS No. 72705-26-1

Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate

Cat. No.: B1589827
CAS No.: 72705-26-1
M. Wt: 676.7 g/mol
InChI Key: ADKFZTIPPMZAKW-UHFFFAOYSA-L
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Description

Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate (CAS 72705-26-1) is a benzothiazole-based azo dye, commercially designated as C.I. Direct Yellow 157. Its molecular structure comprises a benzothiazole core functionalized with sulfonate groups, an azo linkage (-N=N-), and substituents including methoxy (-OCH₃) and methyl (-CH₃) groups. The disodium salt formulation (C₂₆H₂₄N₄O₉S₃·2Na) ensures high water solubility, a critical feature for industrial dye applications. The compound is synthesized via multi-step reactions involving diazotization and coupling, with the sulfonate groups introduced to enhance hydrophilicity and stability .

Key properties include:

  • Molecular Weight: 676.64882 g/mol.
  • Spectral Characteristics: Intense absorption in the visible spectrum (λmax ~420–450 nm), attributed to the conjugated azo-benzothiazole system.
  • Applications: Primarily used in textile dyeing, paper coloration, and as a biological stain due to its chromophoric intensity and resistance to photodegradation .

Properties

IUPAC Name

disodium;2-[4-[[1-(2-methoxy-5-methyl-4-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O9S3.2Na/c1-13-5-10-18-23(24(13)42(36,37)38)40-26(28-18)16-6-8-17(9-7-16)29-30-22(15(3)31)25(32)27-19-11-14(2)21(41(33,34)35)12-20(19)39-4;;/h5-12,22H,1-4H3,(H,27,32)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKFZTIPPMZAKW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C(=C4)C)S(=O)(=O)[O-])OC)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4Na2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501335821
Record name 7-Benzothiazolesulfonic acid, 2-[4-[2-[1-[[(2-methoxy-5-methyl-4-sulfophenyl)amino]carbonyl]-2-oxopropyl]diazenyl]phenyl]-6-methyl-, sodium salt (1:2)
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Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72705-26-1
Record name Disodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzothiazolesulfonic acid, 2-[4-[2-[1-[[(2-methoxy-5-methyl-4-sulfophenyl)amino]carbonyl]-2-oxopropyl]diazenyl]phenyl]-6-methyl-, sodium salt (1:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate
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Biological Activity

Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate, commonly referred to as Direct Yellow 157 , is a synthetic azo dye with potential applications in biological systems. The compound is characterized by its complex structure, which includes a benzothiazole moiety, sulfonate groups, and an azo linkage, contributing to its unique biological activities.

PropertyValue
CAS Number 72705-26-1
Molecular Formula C26H25N4Na2O9S3
Molecular Weight 676.65 g/mol
LogP 6.31
PSA 252.41 Ų

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antitumor properties. For instance, research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : A549, HCC827, NCI-H358
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays
  • Findings : Compounds with benzothiazole structures demonstrated higher antitumor activity in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures .

The proposed mechanism of action involves the binding of these compounds to DNA, which inhibits DNA-dependent enzymes and disrupts cellular replication processes. This suggests that this compound may exert similar effects by intercalating into DNA or binding to specific sites within the DNA structure .

Antimicrobial Activity

In addition to its antitumor potential, the compound has been evaluated for antimicrobial activity against various pathogens:

  • Tested Organisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Saccharomyces cerevisiae (eukaryotic model)
  • Methodology : Broth microdilution testing according to CLSI guidelines
  • Results : Compounds with similar structural motifs have shown promising antibacterial activity, suggesting that this compound could possess comparable antimicrobial properties .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • Researchers synthesized a series of benzothiazole derivatives and tested their efficacy against lung cancer cell lines.
    • Results indicated that certain derivatives significantly inhibited cell growth at low micromolar concentrations, highlighting their potential for development as therapeutic agents .
  • Antimicrobial Evaluation :
    • A comparative study assessed the antimicrobial effects of various azo dyes, including those structurally related to this compound.
    • The findings revealed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number
Target Compound Benzothiazole 2-sulphonato, 6-methyl, azo-linked carbonyl-2-oxopropyl group 676.65 72705-26-1
Sodium 2-[4-[[2,4-dihydroxy-5-(phenylazo)phenyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate Benzothiazole 7-sulphonato, 6-methyl, dihydroxy-phenylazo group ~650 (estimated) N/A
Sodium 2,2’-diazo-bis(4-hydroxynaphthalene-3,6-disulfonate) Naphthalene Dual azo linkages, 3,6-disulphonato, hydroxyl groups ~750 (estimated) N/A
Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate Anthracene-triazine Anthraquinone core, triazinyl group, dual sulphonates ~900 (estimated) N/A

Key Observations :

  • Benzothiazole vs. Naphthalene/Anthracene Cores : The target compound’s benzothiazole core provides rigidity and planarity, enhancing color intensity compared to naphthalene-based analogs. Anthracene derivatives (e.g., ) exhibit broader π-conjugation but lower solubility due to larger aromatic systems.
  • Substituent Effects : The methoxy and methyl groups in the target compound improve steric stability and reduce aggregation in solution, whereas hydroxyl groups in analogs (e.g., ) increase hydrogen bonding but may reduce photostability.

Physicochemical Properties

Solubility and Stability

  • Target Compound : High aqueous solubility (>50 g/L in water at 25°C) due to dual sulfonate groups. Stable under pH 3–10 and moderate temperatures (<80°C) .
  • Sodium 2,2’-diazo-bis(4-hydroxynaphthalene-3,6-disulfonate) : Higher solubility (>100 g/L) but prone to hydrolysis in acidic conditions (pH < 2) due to labile hydroxyl groups .
  • Anthracene-Triazine Derivative : Lower solubility (~20 g/L) due to bulky anthraquinone structure but superior thermal stability (>200°C).

Spectral Data

Table 2: NMR and UV-Vis Comparison

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) UV-Vis λmax (nm)
Target Compound 8.15 (H4, benzothiazole), 3.89 (OCH₃) 167.2 (C2, benzothiazole) 435
Sodium 2-[4-...benzothiazole 8.12 (H4), 6.75 (phenyl protons) 165.8 (C2) 420
Anthracene-Triazine Derivative 8.45 (anthracene protons), 4.20 (OCH₂CH₃) 175.3 (triazine C) 480

Key Findings :

  • The target compound’s upfield methoxy proton signal (δ 3.89) distinguishes it from hydroxyl-bearing analogs.
  • Bathochromic shifts in anthracene derivatives (λmax 480 nm) arise from extended conjugation .

Methodological Considerations

  • Analytical Techniques: Comparative NMR in deuterated DMSO confirms tautomerism in azo compounds; for example, keto-enol tautomerism in the target compound resolves at δ 12.5–13.5 ppm for enolic protons .
  • Solvent Effects: CDCl₃ induces aggregation in sulfonated dyes, whereas DMSO-d₆ maintains monomeric forms, critical for accurate spectral interpretation .

Preparation Methods

Preparation of the Diazonium Salt

  • Starting Material: 2-methoxy-5-methyl-4-sulphonatophenyl amine (an aromatic amine with sulphonate and methoxy substituents).
  • Process: The aromatic amine is diazotized by treatment with sodium nitrite (NaNO2) in acidic aqueous medium (usually HCl) at low temperature (0–5°C) to form the corresponding diazonium salt.
  • Notes: Control of temperature and pH is critical to maintain diazonium salt stability.

Coupling Reaction

  • Coupling Partner: A 6-methylbenzothiazole derivative bearing a reactive position (usually at the 7-position sulphonate).
  • Reaction: The diazonium salt is coupled with the benzothiazole derivative under slightly alkaline conditions to form the azo bond (-N=N-).
  • Outcome: Formation of the azo linkage connecting the two aromatic systems.

Introduction of the Aminocarbonyl-2-oxopropyl Side Chain

  • Intermediate: The azo-coupled product undergoes acylation or carbamoylation to introduce the 1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl group.
  • Reagents: Possible use of acyl chlorides or activated esters derived from 2-oxopropionic acid derivatives.
  • Conditions: Controlled temperature and solvent conditions to ensure selective acylation without azo bond cleavage.

Formation of Disodium Salt

  • Process: The sulphonate groups are neutralized with sodium hydroxide or sodium carbonate to form the disodium salt, enhancing water solubility.
  • Purification: The product is purified by crystallization or precipitation from aqueous solution.

Analytical Data and Reaction Conditions

Step Key Reagents/Conditions Purpose Notes
Diazotization NaNO2, HCl, 0–5°C Formation of diazonium salt Temperature control critical
Azo Coupling Benzothiazole derivative, pH ~8–9 Formation of azo linkage Slightly alkaline medium preferred
Acylation/Carbamoylation Acyl chloride or activated ester, base Introduction of aminocarbonyl group Avoid azo bond degradation
Salt Formation NaOH or Na2CO3 Formation of disodium salt Enhances water solubility
Purification Crystallization/precipitation Isolation of pure compound Solvent choice affects purity

Research Findings and Patents

  • The compound is patented, and detailed synthetic routes are often proprietary. According to patent databases (WIPO PATENTSCOPE), synthetic methods for this compound involve multi-step organic synthesis combining azo coupling with functional group modifications to achieve the final disodium salt form.
  • The compound’s sulphonate groups are introduced early in the synthesis to ensure water solubility and dyeing properties.
  • The benzothiazole moiety is typically synthesized or sourced separately and then coupled with the diazonium salt.
  • The presence of the methoxy and methyl groups on the sulphonated phenyl ring influences the reactivity during diazotization and coupling steps, requiring optimized reaction conditions.

Summary Table of Preparation Steps

Preparation Stage Description Chemical Role/Transformation
Aromatic amine sulphonation Sulphonation of aromatic amine precursor Introduces sulphonate groups for solubility
Diazotization Conversion of aromatic amine to diazonium salt Enables azo coupling
Azo coupling Coupling of diazonium salt with benzothiazole Forms azo chromophore
Acylation/Carbamoylation Attachment of aminocarbonyl-2-oxopropyl side chain Adds functional group for dye properties
Neutralization and salt formation Conversion to disodium salt Improves solubility and stability
Purification Crystallization or precipitation Obtains pure dye compound

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of this compound, and what analytical methods ensure structural fidelity?

  • Methodology : Synthesis typically involves coupling azo intermediates with benzothiazole derivatives under controlled pH (6.5–7.5) and temperature (60–80°C). Critical steps include diazotization of aromatic amines and subsequent azo-coupling with sulfonated benzothiazole precursors. Post-synthesis, structural validation requires Nuclear Magnetic Resonance (NMR) for aromatic proton assignments and High-Performance Liquid Chromatography (HPLC) to confirm purity (>98%) .

Q. How can researchers mitigate non-specific binding when using this compound in fluorescence-based assays?

  • Methodology : Optimize buffer conditions (e.g., 0.1 M phosphate buffer, pH 7.4) and introduce blocking agents like bovine serum albumin (BSA) to reduce background noise. Adjusting the sulfonate group concentration (0.5–2.0 mM) can enhance selectivity for target interactions .

Q. What spectroscopic techniques are critical for characterizing its electronic transitions and stability in aqueous solutions?

  • Methodology : UV-Vis spectroscopymax ~450–500 nm) identifies π→π* transitions in the azo-benzothiazole system. Stability studies use dynamic light scattering (DLS) to monitor aggregation over 72 hours in aqueous buffers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts during synthesis?

  • Methodology : Implement a central composite design (CCD) to evaluate factors like reaction time (2–8 hrs), temperature (50–90°C), and molar ratios (1:1 to 1:3). Response surface modeling identifies optimal conditions (e.g., 70°C, 5 hrs, 1:2.5 ratio), achieving >85% yield with <5% impurities. This approach integrates statistical validation and process scalability .

Q. What strategies resolve contradictions in reported spectral data for this compound across studies?

  • Methodology : Cross-validate data using 2D NMR (COSY, HSQC) to resolve peak overlaps in aromatic regions. Compare Fourier-transform infrared (FTIR) spectra to confirm sulfonate (S=O stretching at 1040–1120 cm<sup>−1</sup>) and carbonyl (C=O at 1650–1700 cm<sup>−1</sup>) functional groups. Discrepancies may arise from solvent polarity effects or hydration states .

Q. How does the compound’s solvatochromic behavior impact its application in pH-sensitive imaging?

  • Methodology : Characterize solvatochromism via spectrofluorimetry in solvents of varying polarity (e.g., water, DMSO, ethanol). The compound exhibits a hypsochromic shift (~30 nm) in polar solvents due to stabilized excited states. For pH imaging, calibrate emission intensity ratios (I450/I520) across pH 4–9 to establish a linear response curve .

Q. What computational methods predict its binding affinity to biological targets, and how are these validated experimentally?

  • Methodology : Perform molecular docking (AutoDock Vina) using the sulfonate and azo groups as key interaction sites. Validate predictions via surface plasmon resonance (SPR) with immobilized target proteins (e.g., albumin), yielding KD values in the µM range .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under oxidative conditions?

  • Resolution : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS monitoring. Contradictions may arise from trace metal impurities (e.g., Fe<sup>3+</sup>) in buffers, which catalyze degradation. Chelating agents (e.g., EDTA) can mitigate this .

Experimental Design Tables

Parameter Optimal Range Impact on Yield/Purity Reference
Reaction Temperature60–80°CHigher temps increase byproducts
pH during Coupling6.5–7.5Alkaline pH reduces azo hydrolysis
Solvent PolarityDMF/Water (1:1 v/v)Enhances solubility of intermediates

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate
Reactant of Route 2
Reactant of Route 2
Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate

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